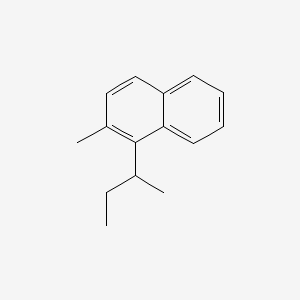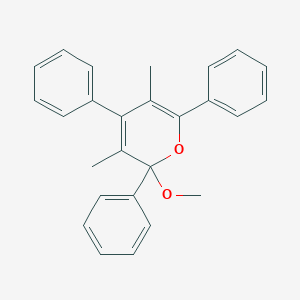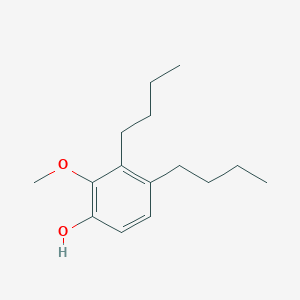![molecular formula C12H22O2 B14422119 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane CAS No. 83466-27-7](/img/structure/B14422119.png)
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane is an organic compound characterized by its unique structure, which includes a dimethylpropoxy group attached to an ethynyl group, further connected to a dimethylpropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a reaction involving acetylene and an appropriate halide under basic conditions.
Attachment of the Dimethylpropoxy Group: The dimethylpropoxy group can be attached using a Williamson ether synthesis, where an alkoxide reacts with a suitable alkyl halide.
Final Assembly: The final step involves the coupling of the ethynyl group with the dimethylpropane backbone, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Ethylene or ethane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparación Con Compuestos Similares
- 1-{[(2,2-Dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane
- 1-{[(2,2-Dimethylpropoxy)propynyl]oxy}-2,2-dimethylpropane
Comparison:
- Structural Differences: The primary difference lies in the nature of the alkyne or alkene group attached to the dimethylpropoxy group.
- Reactivity: The presence of different functional groups (ethynyl vs. ethenyl vs. propynyl) can significantly influence the compound’s reactivity and the types of reactions it undergoes.
- Applications: While all these compounds may have similar applications, their specific properties and reactivity profiles can make them more suitable for certain applications over others.
Propiedades
Número CAS |
83466-27-7 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1-[2-(2,2-dimethylpropoxy)ethynoxy]-2,2-dimethylpropane |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)9-13-7-8-14-10-12(4,5)6/h9-10H2,1-6H3 |
Clave InChI |
WDXFWLVYOQRXDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC#COCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


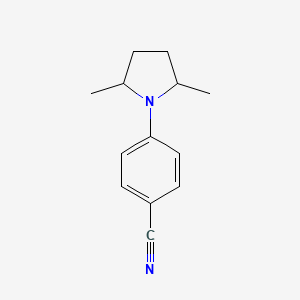
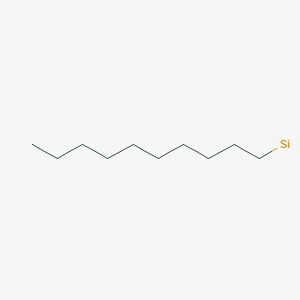
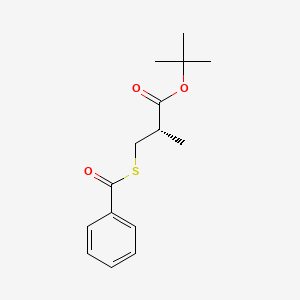
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)
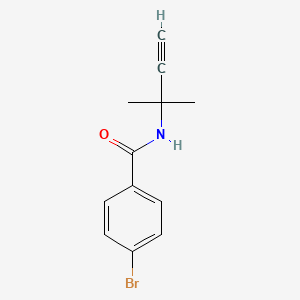

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
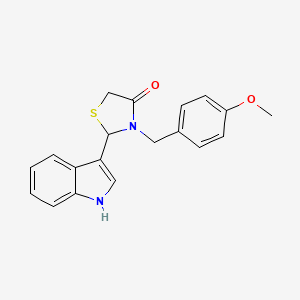

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
